n,n'-Dihydroxybutanediamide
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Overview
Description
n,n’-Dihydroxybutanediamide: is a chemical compound with the molecular formula C4H8N2O4. It is also known as 2,3-dihydroxybutanediamide. This compound is characterized by the presence of two amide groups and two hydroxyl groups attached to a butane backbone. It is a derivative of butanediamide and has significant applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-dihydroxybutanediamide can be achieved through several methods. One common approach involves the reaction of butanediamide with hydroxylating agents under controlled conditions. For instance, the hydroxylation of butanediamide using hydrogen peroxide in the presence of a catalyst can yield n,n’-dihydroxybutanediamide .
Industrial Production Methods: Industrial production of n,n’-dihydroxybutanediamide typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of butanediamide to the desired product .
Chemical Reactions Analysis
Types of Reactions: n,n’-Dihydroxybutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of n,n’-dihydroxybutanediamide can yield diketones.
Reduction: Reduction can produce diamines.
Substitution: Substitution reactions can result in the formation of various ethers or esters depending on the reagents used.
Scientific Research Applications
n,n’-Dihydroxybutanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n,n’-dihydroxybutanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
n,n’-Dimethylformamide (DMF): A common solvent with similar amide functionality but lacking hydroxyl groups.
n,n’-Dimethylacetamide (DMA): Another solvent with similar properties to DMF.
n,n’-Dihydroxybutanediamide Derivatives: Compounds with additional functional groups or modifications to the butane backbone.
Uniqueness: n,n’-Dihydroxybutanediamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct reactivity and interaction capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
5615-93-0 |
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Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
N,N'-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c7-3(5-9)1-2-4(8)6-10/h9-10H,1-2H2,(H,5,7)(H,6,8) |
InChI Key |
CPNWYUNUUZVJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NO)C(=O)NO |
Origin of Product |
United States |
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